molecular formula C8H9NO2 B131843 2-(6-Methylpyridin-2-yl)acetic acid CAS No. 92917-49-2

2-(6-Methylpyridin-2-yl)acetic acid

Cat. No. B131843
CAS RN: 92917-49-2
M. Wt: 151.16 g/mol
InChI Key: UDZGMJHDNLXBQP-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)acetic acid is a chemical compound with the CAS Number: 92917-49-2. It has a molecular weight of 151.16 and its IUPAC name is (6-methyl-2-pyridinyl)acetic acid . It is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(6-Methylpyridin-2-yl)acetic acid is 1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11). The InChI key is UDZGMJHDNLXBQP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(6-Methylpyridin-2-yl)acetic acid is a white solid . More detailed physical and chemical properties couldn’t be found.

Scientific Research Applications

Flow Synthesis of 2-Methylpyridines

This compound is used in the flow synthesis of 2-methylpyridines via α-methylation. The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

2-(6-Methylpyridin-2-yl)acetic acid is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Quinolinyl-pyrazoles Synthesis

The compound is used in the synthesis of quinolinyl-pyrazoles. For instance, the generation of 2-methylpyridine has been shown to be a byproduct of the oxidation of DMSO/EtOH by H2O2 mediated by [FeII(O2CCF3)2(py)4] in pyridine(py)/trifluoroacetic acid (TFA) under argon, via the formation of pyridine-trapped alkyl radicals .

Corrosion Inhibition

2-(6-Methylpyridin-2-yl)acetic acid is used in the development of corrosion inhibitors with high effectiveness and efficiency .

Synthesis of Copper Complexes

This compound is used in the synthesis of copper complexes to enhance antibacterial activity. Two new complexes, Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid, were synthesized and characterized to find out the effect of polarity, active groups, and complexation on antibacterial activity .

Medicinal Chemistry Research

Heterocyclic compounds like 2-(6-Methylpyridin-2-yl)acetic acid are the pillar of medicinal chemistry research. Pyridines, dihydropyridines, and piperidines possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .

Safety and Hazards

The safety information available indicates that 2-(6-Methylpyridin-2-yl)acetic acid has the GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P305+351+338, and P302+352 .

Relevant Papers I found some papers related to 2-(6-Methylpyridin-2-yl)acetic acid, but they do not provide specific information about this compound .

Mechanism of Action

Mode of Action

The mode of action of 6-Methyl-2-pyridineacetic acid is also not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions may induce conformational changes in the target molecules, altering their function .

Biochemical Pathways

The specific biochemical pathways affected by 6-Methyl-2-pyridineacetic acid are currently unknown. Given its structural similarity to pyridine carboxylic acids, it may potentially affect similar pathways .

Pharmacokinetics

It is known that the compound is a weak acid and is soluble in water and organic solvents such as alcohol and ether . This suggests that it may be well-absorbed and distributed throughout the body. Its metabolism and excretion pathways remain to be elucidated.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Methyl-2-pyridineacetic acid. For instance, as a weak acid, its ionization state and thus its reactivity may be influenced by the pH of its environment .

properties

IUPAC Name

2-(6-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZGMJHDNLXBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623090
Record name (6-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpyridin-2-yl)acetic acid

CAS RN

92917-49-2
Record name (6-Methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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